molecular formula C10H6ClFN2O2 B8705819 2-Chloro-6-fluoro-3-methoxyquinoxaline-5-carbaldehyde

2-Chloro-6-fluoro-3-methoxyquinoxaline-5-carbaldehyde

Cat. No. B8705819
M. Wt: 240.62 g/mol
InChI Key: HQTVDECUKXQREE-UHFFFAOYSA-N
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Patent
US08211890B2

Procedure details

To a solution of DIPA (22.3 mL) in THF (150 mL) was added at −20° C., n-BuLi (2.3M, 63.7 mL, 159 mmol). The mixture was stirred at −20° C. for 10 min. After cooling to −78° C., a solution of 2-chloro-6-fluoro-3-methoxy-quinoxaline (27.1 g, 127.4 mmol) in THF (100 mL+10 mL rinse) was added over 40 min. The reddish mixture was stirred at −78° C. for 40 min. DMF (15 mL) was added keeping the internal temperature below −70° C. The reaction proceeded 20 min. AcOH (15 mL) was added. Once the mixture had warmed up to rt, 3M HCl (180 mL) and EA (500 mL) were added. The mixture was further diluted with EA (400 mL) until two clear layers were obtained. The two layers were separated and the aq. layer was extracted with EA (3×300 mL). The org. layer was washed twice with sat. aq. NaHCO3 (200 mL) and brine (200 mL), dried over MgSO4, filtered and concentrated to dryness. The crude product was triturated with an ether-EA mixture (1-1, 250 mL), washed with ether (2×100 mL), and dried under high vacuum to afford the title aldehyde as a beige solid (23 g, 76% yield).
Quantity
63.7 mL
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Yield
76%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[Cl:6][C:7]1[C:16]([O:17][CH3:18])=[N:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([F:19])[CH:13]=2)[N:8]=1.CN([CH:23]=[O:24])C.Cl>C1COCC1.CC(=O)OCC.CC(O)=O>[Cl:6][C:7]1[C:16]([O:17][CH3:18])=[N:15][C:14]2[C:13]([CH:23]=[O:24])=[C:12]([F:19])[CH:11]=[CH:10][C:9]=2[N:8]=1

Inputs

Step One
Name
Quantity
63.7 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
27.1 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2N=C1OC)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CC(OCC)=O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
CC(OCC)=O
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −20° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −78° C.
STIRRING
Type
STIRRING
Details
The reddish mixture was stirred at −78° C. for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the internal temperature below −70° C
WAIT
Type
WAIT
Details
The reaction proceeded 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Once the mixture had warmed up to rt
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with EA (3×300 mL)
WASH
Type
WASH
Details
layer was washed twice with sat. aq. NaHCO3 (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with an ether-EA mixture (1-1, 250 mL)
WASH
Type
WASH
Details
washed with ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=2C=CC(=C(C2N=C1OC)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.